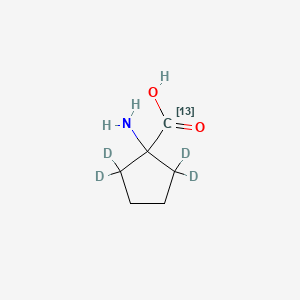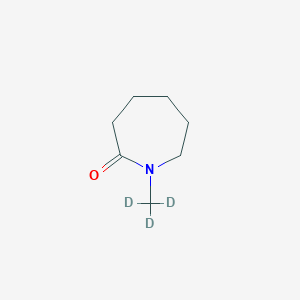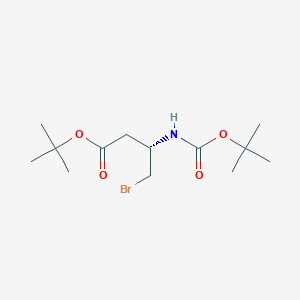
tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate
Overview
Description
“tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is a chemical compound that contains a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic chemistry, specifically for protecting amines .
Synthesis Analysis
The synthesis of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” involves the use of di-tert-butyl dicarbonate (Boc2O) as a precursor . The amine attacks a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine. Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .Molecular Structure Analysis
The molecular structure of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is characterized by the presence of a tert-butyl group, a Boc-amino group, and a bromobutanoate group. The Boc group is a carbamate, which is an ester of carbamic acid .Chemical Reactions Analysis
The Boc group in “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” can be removed (deprotected) using a strong acid such as trifluoracetic acid (TFA) . The first step involves protonation of the carbonyl oxygen, which is resonance stabilized. This facilitates the cleavage of the oxygen bonded to the tert-butyl group. The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are influenced by its molecular structure. The presence of the Boc group makes it a good choice for forming a carbamate protecting group . The Boc group is also known for its stability, which is due to the more substituted tert-butyl carbocation .Scientific Research Applications
Deprotection of Boc Amino Acids and Peptides
One of the primary uses of this compound is in the deprotection of Boc amino acids and peptides . This process involves removing the Boc group from the amino acid or peptide, which is a crucial step in peptide synthesis. The Boc group serves as a protective group that prevents unwanted reactions from occurring during the synthesis process .
High-Temperature Deprotection
The compound is also used in high-temperature deprotection of amino acids and peptides . This method involves using a phosphonium ionic liquid, which has low viscosity and high thermal stability . This process extends the possibility for extraction of water-soluble polar organic molecules using ionic liquids .
Fast and Efficient Deprotection
Another application of this compound is in the fast, efficient, and selective deprotection of the Boc group . This process is achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provides superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers .
Selective Deprotection
The compound is also used in selective deprotection, where it provides superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers . This is particularly useful in complex peptide synthesis where selective deprotection is required .
Stability of the tert-butyl Carbocation
The compound is often used in research due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed . This makes it a better option than, for example, a methoxycarbonyl derivative .
Peptide Research
Finally, this compound is widely used in peptide research. The Boc group is commonly used in the synthesis of peptides, as it can be selectively removed under acidic conditions without affecting other functional groups .
Mechanism of Action
Target of Action
The primary target of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” is the amino group in organic compounds . The compound is used as a protecting group for amines in organic synthesis . The role of this compound is to protect the amino group during reactions, allowing for transformations of other functional groups .
Mode of Action
The compound interacts with its target (the amino group) by forming a carbamate . This is achieved through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a better option than other derivatives due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides . By protecting the amino group, it allows for the successful completion of peptide synthesis without unwanted side reactions .
Pharmacokinetics
The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa) . This suggests that the compound’s bioavailability and metabolism could be influenced by the pH of the environment.
Result of Action
The result of the compound’s action is the protection of the amino group, allowing for the successful synthesis of peptides . After the peptide synthesis is complete, the Boc group can be removed, revealing the original amino group .
Action Environment
The action of “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” can be influenced by environmental factors such as temperature and pH. For example, high temperatures can facilitate the deprotection of Boc amino acids and peptides . Additionally, the presence of a strong acid such as TFA is required for the removal of the Boc group .
Safety and Hazards
The safety and hazards associated with “tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate” are largely dependent on the conditions under which it is handled and used. For instance, the CO2 gas that forms during the reaction should be allowed to escape . It’s also important to note that the tert-butyl cation can either be quenched by a suitable trapping agent, deprotonate to form isobutylene (gas), or polymerize to form isobutylene oligomers .
properties
IUPAC Name |
tert-butyl (3S)-4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBCOHGRDGBDM-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CBr)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117184 | |
| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (S)-3-(Boc-amino)-4-bromobutanoate | |
CAS RN |
2006286-94-6 | |
| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006286-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(dimethoxymethylsilyl)methyl]trimethyl-](/img/structure/B6595115.png)
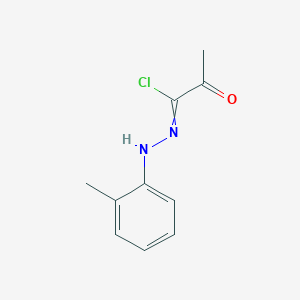
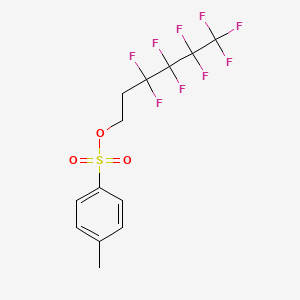
![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
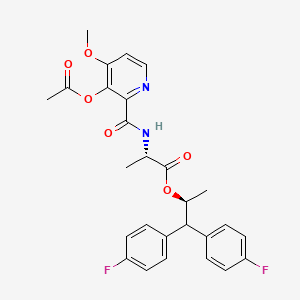
![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)

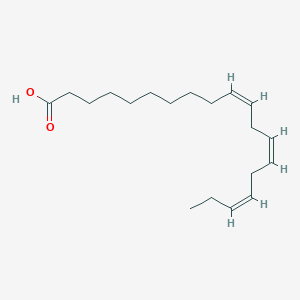
![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)

